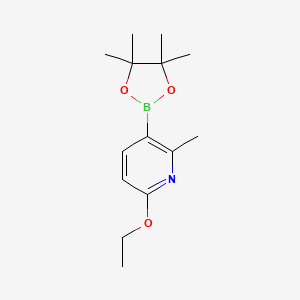
6-Ethoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with an ethoxy group, a methyl group, and a dioxaborolane moiety. Boronic esters are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various applications in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 6-ethoxy-2-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form the corresponding boronic acid.
Reduction: The pyridine ring can undergo reduction reactions to form the corresponding piperidine derivative.
Substitution: The ethoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 6-Ethoxy-2-methyl-3-boronic acid pyridine.
Reduction: 6-Ethoxy-2-methylpiperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing enzyme inhibitors and fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and microbial infections.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets through the boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
6-Ethoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and binding properties. This compound’s specific substitution pattern on the pyridine ring allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H22BNO3 |
|---|---|
Peso molecular |
263.14 g/mol |
Nombre IUPAC |
6-ethoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO3/c1-7-17-12-9-8-11(10(2)16-12)15-18-13(3,4)14(5,6)19-15/h8-9H,7H2,1-6H3 |
Clave InChI |
LTXPSHXJSVZZQY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


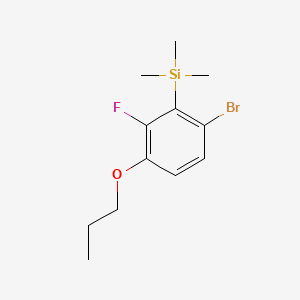
![5-O-benzyl 7a-O-ethyl (7aR)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate](/img/structure/B14774489.png)


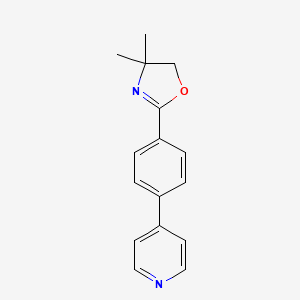
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine](/img/structure/B14774529.png)
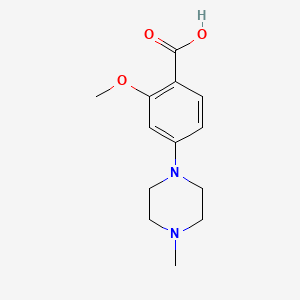
![tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate](/img/structure/B14774541.png)
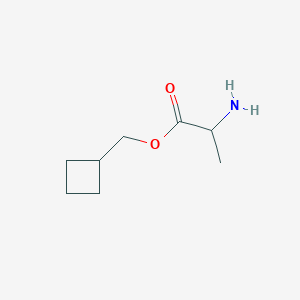

![2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide](/img/structure/B14774556.png)
![N'-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14774561.png)
![2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14774569.png)
![3-Bromo-5-chloro-[1,1'-biphenyl]-4-ol](/img/structure/B14774570.png)
